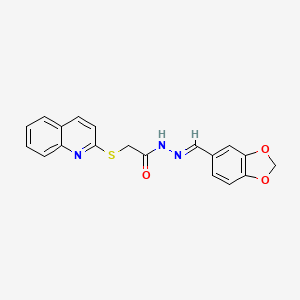![molecular formula C21H29N5O B5542438 1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including cyclo condensations and Mannich reactions. For instance, a synthesis method for piperazine derivatives involves cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4²⁻/Y2O3 as a catalyst in ethanol, which is then characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various analytical techniques, including IR, NMR (1H, 13C), and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and the nature of chemical bonds, contributing to the understanding of the compound's chemical behavior (Boddu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can include nucleophilic additions and cycloadditions, leading to various biological activities. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, affecting their potential as therapeutic agents (Guna et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting point, solubility, and crystal structure, can be determined through synthesis and characterization studies. These properties are crucial for understanding the compound's stability and suitability for formulation into pharmaceutical products (Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperazine derivatives as therapeutic agents. Studies involving the evaluation of anti-inflammatory and other biological activities provide insights into the compound's potential uses (Ahmed et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of piperazine derivatives, including structures similar to the compound . They focused on a synthesis process using a four-component cyclo condensation method, providing insights into the molecular structure through spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmaceutical Applications :
- A publication by Gan, Fang, and Zhou (2010) detailed the design and synthesis of azole-containing piperazine derivatives, which showed significant antibacterial and antifungal activities in vitro, suggesting potential applications in antimicrobial therapies (Gan, Fang, & Zhou, 2010).
- Boddu et al. (2018) explored the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, which demonstrated potential as anticancer agents against various human cancer cell lines (Boddu et al., 2018).
Biological and Chemical Properties :
- Research by Perregaard et al. (1992) investigated piperidine and piperazine derivatives for their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, which could be relevant for neuropharmacological applications (Perregaard et al., 1992).
- Patel, Karkhanis, and Patel (2019) studied the anti-inflammatory properties of some piperazine derivatives, potentially indicating applications in the treatment of inflammation-related conditions (Patel, Karkhanis, & Patel, 2019).
Propiedades
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperidin-1-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-23-13-15-25(16-14-23)19-5-3-18(4-6-19)21(27)26-10-7-17(8-11-26)20-22-9-12-24(20)2/h3-6,9,12,17H,7-8,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLYIQYLZSNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)